Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane
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Overview
Description
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a 3,4,5-trimethylhept-6-en-1-yl group. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:
Alkene+SilaneCatalystOrganosilane
In this case, the alkene is 3,4,5-trimethylhept-6-ene, and the silane is trimethylsilane. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in the presence of a solvent such as toluene or hexane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity catalysts and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne. This process is typically catalyzed by transition metals, which facilitate the formation of the silicon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar structure but lacks the 3,4,5-trimethylhept-6-en-1-yl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane is unique due to the presence of the 3,4,5-trimethylhept-6-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
89811-56-3 |
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Molecular Formula |
C13H28Si |
Molecular Weight |
212.45 g/mol |
IUPAC Name |
trimethyl(3,4,5-trimethylhept-6-enyl)silane |
InChI |
InChI=1S/C13H28Si/c1-8-11(2)13(4)12(3)9-10-14(5,6)7/h8,11-13H,1,9-10H2,2-7H3 |
InChI Key |
HFCSNWPFQHPEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[Si](C)(C)C)C(C)C(C)C=C |
Origin of Product |
United States |
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